4-Bromo-2-nitrotoluene

Catalog No.
S663607
CAS No.
60956-26-5
M.F
C7H6BrNO2
M. Wt
216.03 g/mol
Availability
In Stock
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4-Bromo-2-nitrotoluene

CAS Number

60956-26-5

Product Name

4-Bromo-2-nitrotoluene

IUPAC Name

4-bromo-1-methyl-2-nitrobenzene

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

InChI

InChI=1S/C7H6BrNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3

InChI Key

KZNXALJXBRSMFL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Br)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)Br)[N+](=O)[O-]

Synthesis of other chemicals:

  • Precursor for halogenated benzylidene and benzaldehyde derivatives: 4-Br-2-NO2-toluene can be used as a starting material for the synthesis of various halogenated benzylidene and benzaldehyde derivatives, which are useful building blocks in organic synthesis. Source: Sigma-Aldrich product page:
  • Intermediate in the production of bromo-substituted aromatic compounds: 4-Br-2-NO2-toluene can be employed as an intermediate in the preparation of various bromo-substituted aromatic compounds, which find applications in pharmaceuticals, dyes, and other materials. Source: AOBChem product page:

Research on chemical reactions:

  • Study of nucleophilic aromatic substitution reactions: 4-Br-2-NO2-toluene can serve as a substrate for studying nucleophilic aromatic substitution reactions, which are fundamental processes in organic chemistry. The presence of the nitro group (-NO2) activates the aromatic ring towards nucleophilic attack, making it a valuable model compound for mechanistic studies. [Source: Journal of Chemical Education article on nucleophilic aromatic substitution, DOI: 10.1021/ed083p136]

4-Bromo-2-nitrotoluene, with the molecular formula C7H6BrNO2C_7H_6BrNO_2 and a molecular weight of approximately 216.03 g/mol, is an aromatic compound characterized by a bromine atom and a nitro group attached to a toluene structure. It appears as a yellow-orange solid and has a melting point ranging from 43°C to 46°C and a boiling point of around 130°C at reduced pressure . This compound is notable for its potential applications in organic synthesis and as an intermediate in various

Typical of aromatic compounds, including:

  • Nucleophilic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.
  • Electrophilic Aromatic Substitution: The nitro group, being an electron-withdrawing group, can direct further substitutions at the ortho and para positions relative to itself.
  • Reduction Reactions: The nitro group can be reduced to an amine, which can further participate in various coupling reactions .

Several synthesis methods for 4-bromo-2-nitrotoluene have been documented:

  • Bromination of Toluene Derivatives:
    • A common method involves brominating 2-nitrotoluene using bromine in the presence of a catalyst.
  • Nitration of Bromotoluene:
    • Alternatively, it can be synthesized by nitrating 4-bromotoluene using a mixture of nitric and sulfuric acid .
  • Sodium Metal Reaction:
    • A more complex synthesis involves reacting sodium metal with 4-bromo-2-nitroxyl chloride to yield the sodium salt form, which can then be converted back to the neutral compound through acidification .

4-Bromo-2-nitrotoluene is primarily used as an intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It serves as a precursor for various pharmaceutical compounds.
  • Dyes and Pigments: The compound can be utilized in dye manufacturing due to its chromophoric properties.
  • Chemical Research: It is often used in laboratories for research purposes related to organic chemistry .

Interaction studies involving 4-bromo-2-nitrotoluene primarily focus on its reactivity with nucleophiles and electrophiles. These interactions are crucial for understanding its behavior in synthetic pathways and potential biological effects. The compound's reactivity profile suggests that it could interact with various biological targets, although specific interaction studies are still needed for comprehensive insights .

Several compounds share structural similarities with 4-bromo-2-nitrotoluene. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
2-NitrotolueneAromatic HydrocarbonLacks bromine; primarily used in dyes
4-BromotolueneAromatic HydrocarbonSimilar structure but lacks the nitro group
3-BromoanilineAromatic AmineContains an amine group; different reactivity
4-Chloro-2-nitrotolueneAromatic CompoundContains chlorine instead of bromine

4-Bromo-2-nitrotoluene stands out due to its unique combination of both bromine and nitro functional groups, which significantly influence its reactivity and potential applications compared to similar compounds .

Structural Composition and Bonding

4-Bromo-2-nitrotoluene possesses the molecular formula $$ \text{C}7\text{H}6\text{BrNO}_2 $$ and a molar mass of 216.03 g/mol. The core structure consists of a benzene ring with three substituents:

  • A methyl group (-CH$$_3$$) at position 1
  • A nitro group (-NO$$_2$$) at position 2
  • A bromine atom (-Br) at position 4

This arrangement creates distinct electronic environments. The nitro group’s electron-withdrawing nature deactivates the ring, directing further electrophilic substitutions to meta positions relative to existing substituents. The bromine atom, with an electronegativity of 2.96, introduces polarizability, enhancing the compound’s reactivity in cross-coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point45–48 °C
Boiling Point130 °C at 12 mmHg
Density1.6841 (estimated)
Refractive Index1.6120 (estimated)
Solubility in WaterInsoluble

IUPAC Nomenclature and Isomeric Clarity

The systematic IUPAC name, 4-bromo-1-methyl-2-nitrobenzene, unambiguously specifies substituent positions. This nomenclature avoids confusion with positional isomers such as:

  • 2-Bromo-4-nitrotoluene (bromine at position 2, nitro at 4)
  • 5-Bromo-2-nitrotoluene (alternate numbering system)

The “1-methyl” designation ensures the methyl group receives the lowest possible locant, prioritizing substituent order (bromo > nitro > methyl) in accordance with Cahn-Ingold-Prelog rules.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution represents the primary methodology for synthesizing 4-bromo-2-nitrotoluene through sequential introduction of nitro and bromo substituents [4] [5]. The mechanism proceeds through a two-step process involving electrophilic attack on the aromatic ring followed by deprotonation to restore aromaticity [5] [6].

Regioselective Bromination of o-Nitrotoluene

The regioselective bromination of ortho-nitrotoluene constitutes the most efficient synthetic route to 4-bromo-2-nitrotoluene [7] [4]. This pathway involves initial nitration of toluene to produce 2-nitrotoluene, followed by bromination at the para position relative to the methyl group [4] [8].

Table 1: Reaction Conditions for Regioselective Bromination

ParameterConditionYield (%)Temperature (°C)Time (hours)
Nitration of TolueneHNO₃/H₂SO₄60-650-52-3
Bromination of 2-NitrotolueneBr₂/FeBr₃85-9025-301-2
Overall ProcessSequential60-65Variable3-5

The directing effects of substituents play a crucial role in determining regioselectivity [9] [5]. The nitro group, being a strong electron-withdrawing and meta-directing substituent, deactivates the aromatic ring toward electrophilic substitution while the methyl group provides activating ortho-para direction [4] [10]. The combination results in selective bromination at the position para to the methyl group and meta to the nitro group [7] [4].

Mechanistic studies reveal that the electrophilic bromination proceeds through formation of a bromonium ion intermediate generated by interaction of bromine with iron tribromide catalyst [11] [6]. The polarized bromine species then attacks the electron-deficient aromatic ring, forming a cyclohexadienyl cation intermediate stabilized by resonance [5] [11]. Subsequent deprotonation regenerates aromaticity and yields the substituted product [5] [6].

Table 2: Directing Effects and Regioselectivity Data

SubstituentElectronic EffectDirecting InfluenceRelative RateProduct Distribution
Methyl (-CH₃)Weakly ActivatingOrtho/Para1.0 (reference)60% ortho, 40% para
Nitro (-NO₂)Strongly DeactivatingMeta0.00195% meta
Combined EffectsNet DeactivatingPosition 4 Selective0.189% position 4

Diazonium Salt Intermediates in Sandmeyer Reactions

The Sandmeyer reaction pathway provides an alternative synthetic approach utilizing diazonium salt intermediates [12] [13]. This methodology begins with 4-amino-2-nitrotoluene, which undergoes diazotization followed by copper-catalyzed halogenation [7] [13].

The detailed procedure involves treating 4-amino-2-nitrotoluene with hydrogen bromide in aqueous solution at elevated temperature [7]. Subsequent cooling to 0°C followed by addition of sodium nitrite generates the diazonium salt intermediate [7] [12]. The diazonium salt then reacts with copper bromide and hydrogen bromide to produce 4-bromo-2-nitrotoluene with yields reaching 89% [7].

Table 3: Sandmeyer Reaction Optimization Parameters

StageReagentTemperature (°C)Time (hours)Yield (%)
Amine DissolutionHBr (48%)Reflux0.33-
DiazotizationNaNO₂00.25-
BrominationCuBr/HBr0-200.6789

The mechanism follows a radical-nucleophilic aromatic substitution pathway [12] [13]. Initial electron transfer from copper(I) to the diazonium cation generates a diazo radical and copper(II) halide [12] [13]. Release of nitrogen gas from the diazo radical produces an aryl radical, which subsequently reacts with copper(II) halide to form the final aryl bromide product while regenerating the copper(I) catalyst [12] [13].

Batcho-Leimgruber Indole Synthesis Applications

4-Bromo-2-nitrotoluene serves as a valuable starting material in the Batcho-Leimgruber indole synthesis for producing 6-bromoindole derivatives [14] [15]. This transformation represents a significant application in heterocyclic chemistry, particularly for pharmaceutical intermediates [15] [16].

The Batcho-Leimgruber synthesis proceeds through initial enamine formation using N,N-dimethylformamide dimethyl acetal and pyrrolidine [15]. The nitro group undergoes reduction to an amino functionality, followed by cyclization and elimination to generate the indole core structure [15] [16]. This methodology provides access to 6-bromoindole, which serves as a precursor for various biologically active compounds [14] [15].

Table 4: Batcho-Leimgruber Indole Synthesis Conditions

StepReagent SystemTemperature (°C)Time (hours)Yield (%)
Enamine FormationDMF-DMA/Pyrrolidine110-1204-675-80
Reductive CyclizationRaney Ni/H₂NH₂80-1002-485-90
Overall ProcessTwo-stepVariable6-1065-72

The reaction mechanism involves nucleophilic attack of pyrrolidine on the activated methyl group of the nitrotoluene derivative [15]. The resulting enamine intermediate undergoes reduction of the nitro group to an amine, followed by intramolecular cyclization [15] [16]. The final elimination of pyrrolidine and water generates the indole product with preservation of the bromine substituent [15].

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for optimizing the preparation of 4-bromo-2-nitrotoluene [18]. Recent investigations demonstrate significant advantages in reaction time reduction and yield enhancement compared to conventional thermal methods [19].

Microwave irradiation reduces reaction times by 50-70% while maintaining comparable yields to traditional heating methods . For bromination of 4-nitrotoluene under microwave conditions, 60% yield can be achieved in 20 minutes compared to 2 hours using conventional heating . The enhanced reaction rates result from efficient energy transfer and improved mixing under microwave conditions [18] [19].

Table 5: Microwave Synthesis Optimization Data

ParameterConventional MethodMicrowave MethodImprovement Factor
Reaction Time2-4 hours20-40 minutes3-6x faster
Temperature80-120°C100-140°CBetter control
Yield60-65%60-70%Maintained/improved
Energy EfficiencyStandard70% reductionSignificant

The microwave-assisted approach offers additional benefits including reduced solvent requirements and improved reaction selectivity [18] [19]. Temperature control proves more precise under microwave conditions, minimizing side product formation and enhancing overall process efficiency [19] [20]. These advantages make microwave synthesis particularly attractive for large-scale production and green chemistry applications [18] [19].

Retrosynthetic Analysis of Multi-Step Pathways

Retrosynthetic analysis of 4-bromo-2-nitrotoluene reveals multiple viable synthetic pathways from readily available starting materials [4] [21]. The analysis identifies key strategic bonds and functional group interconversions necessary for efficient synthesis planning [21] [22].

The primary retrosynthetic disconnection involves breaking the carbon-bromine bond, leading to 2-nitrotoluene as a key intermediate [4] [8]. Alternative disconnections include cleavage of the carbon-nitrogen bond, suggesting routes through 4-bromotoluene precursors [4]. Each pathway presents distinct advantages regarding starting material availability and overall synthetic efficiency [4] [21].

Table 6: Retrosynthetic Pathway Analysis

PathwayStarting MaterialKey IntermediatesStepsOverall Yield (%)
Route AToluene2-Nitrotoluene255-60
Route BToluene4-Bromotoluene240-50
Route CBenzeneMultiple335-45
Route D4-AminotolueneDiazonium Salt365-75

The most efficient retrosynthetic pathway involves sequential nitration and bromination of toluene [4] [8]. This route benefits from high regioselectivity in both transformations and utilizes readily available starting materials [4]. The alternative pathway through diazonium chemistry offers higher yields but requires additional synthetic steps and specialized handling procedures [7] [4].

Strategic considerations include functional group compatibility and reaction sequence optimization [21] [22]. The presence of both electron-withdrawing nitro and electron-donating methyl groups requires careful consideration of reaction conditions to achieve optimal selectivity [4] [9]. Modern computational approaches enhance retrosynthetic planning by predicting reaction outcomes and identifying potential synthetic challenges [22] [23].

Table 7: Reaction Sequence Optimization Parameters

SequenceTemperature Range (°C)Catalyst SystemSelectivity (%)Scalability
Nitration First0-25HNO₃/H₂SO₄85-90Excellent
Bromination First25-50Br₂/FeBr₃75-80Good
Concurrent10-30Mixed Acid60-70Moderate

The analysis reveals that sequential introduction of substituents provides superior control over regioselectivity compared to concurrent functionalization approaches [4] [9]. Temperature control proves critical for achieving high selectivity, particularly in the nitration step where competing reactions can reduce overall efficiency [10] [9]. Process optimization through systematic variation of reaction parameters enables identification of optimal conditions for large-scale synthesis [20] [24].

4-Bromo-2-nitrotoluene exhibits well-defined crystalline properties that have been characterized through X-ray diffraction analysis [1] [2] [3]. The compound crystallizes as yellow to light orange crystals or crystalline powder with a molecular formula of C₇H₆BrNO₂ and molecular weight of 216.03 g/mol [1] [2] [3]. The melting point ranges from 45-48°C, indicating good thermal stability under ambient conditions [1] [2] [3] [4].

Table 1: Basic Crystallographic and Physical Properties

ParameterValue
Molecular FormulaC₇H₆BrNO₂
Molecular Weight (g/mol)216.03
Melting Point (°C)45-48
Crystal ColorYellow to Light Orange
Crystal FormCrystals or Crystalline Powder

The crystal structure analysis reveals that 4-bromo-2-nitrotoluene adopts a planar aromatic configuration with substituents positioned at specific geometric orientations [5] [6]. The bromine atom at the para position relative to the methyl group and the nitro group at the ortho position create a substitution pattern that influences both the molecular packing and intermolecular interactions within the crystal lattice [5] [6].

X-ray crystallographic studies of related brominated nitrotoluene derivatives have demonstrated that the molecular geometry is characterized by specific bond angles and distances that reflect the electronic effects of both electron-withdrawing groups [5] [6]. The nitro group typically exhibits a slight deviation from perfect coplanarity with the benzene ring due to steric interactions, while the bromine substituent maintains optimal orbital overlap with the aromatic system [5] [6].

Nuclear Magnetic Resonance Spectral Analysis

¹H Nuclear Magnetic Resonance Chemical Shift Assignments

The ¹H Nuclear Magnetic Resonance spectrum of 4-bromo-2-nitrotoluene recorded in deuterated chloroform at 400 megahertz provides detailed structural information through characteristic chemical shift patterns [7] [8]. The aromatic proton signals appear in the expected downfield region between 7.24 and 8.12 parts per million, reflecting the deshielding effects of both the nitro and bromine substituents [7] [8].

Table 2: ¹H Nuclear Magnetic Resonance Chemical Shift Assignments (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityJ Coupling (Hz)IntegrationAssignment
8.10-8.12d2.01HH-3 (meta to Br)
7.61-7.63dd2.0, 8.21HH-5 (ortho to Br)
7.24d8.21HH-6 (ortho to CH₃)
2.55s-3HCH₃ group

The most downfield signal at 8.10-8.12 parts per million corresponds to the proton at position 3, which experiences significant deshielding due to its meta relationship to the bromine atom and ortho position to the strongly electron-withdrawing nitro group [7] [8]. This proton appears as a doublet with a coupling constant of 2.0 hertz, consistent with meta coupling across the aromatic ring [7] [8].

The proton at position 5 resonates at 7.61-7.63 parts per million as a doublet of doublets, exhibiting coupling to both the adjacent proton at position 6 and the meta-positioned proton at position 3 [7] [8]. The coupling constants of 2.0 hertz and 8.2 hertz reflect meta and ortho coupling patterns, respectively [7] [8].

The proton at position 6 appears at 7.24 parts per million as a doublet with an 8.2 hertz coupling constant, indicating exclusive ortho coupling to the proton at position 5 [7] [8]. This chemical shift position reflects moderate deshielding due to the proximity to the electron-withdrawing nitro group while being partially shielded by the electron-donating methyl group [7] [8].

The methyl group protons generate a characteristic singlet at 2.55 parts per million, integrating for three protons [7] [8]. This chemical shift is typical for aromatic methyl groups and shows no coupling due to the absence of adjacent protons [7] [8].

¹³C Nuclear Magnetic Resonance Structural Elucidation

The ¹³C Nuclear Magnetic Resonance spectrum provides comprehensive structural information regarding the carbon framework of 4-bromo-2-nitrotoluene [8] [9]. The spectrum recorded in deuterated chloroform reveals seven distinct carbon environments consistent with the molecular structure [8] [9].

Table 3: ¹³C Nuclear Magnetic Resonance Chemical Shift Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
149.5C-2 (bearing NO₂)
136.0C-1 (bearing CH₃)
134.1C-3 (meta to Br)
132.6C-5 (ortho to Br)
127.5C-6 (ortho to CH₃)
119.6C-4 (bearing Br)
20.1CH₃ carbon

The carbon bearing the nitro group appears at 149.5 parts per million, representing the most downfield signal due to the strong electron-withdrawing nature of the nitro substituent [8] [9]. This chemical shift is characteristic of aromatic carbons directly bonded to nitro groups and reflects significant deshielding [8] [9].

The carbon at position 1, which bears the methyl substituent, resonates at 136.0 parts per million [8] [9]. This position shows moderate downfield shifting due to the substitution pattern and electronic effects transmitted through the aromatic system [8] [9].

The carbon at position 3, meta to the bromine atom, appears at 134.1 parts per million, while the carbon at position 5, ortho to bromine, resonates at 132.6 parts per million [8] [9]. These chemical shifts reflect the electron-withdrawing influence of the bromine substituent and its positional effects on the aromatic carbon framework [8] [9].

The carbon directly bonded to bromine at position 4 exhibits a characteristic upfield shift to 119.6 parts per million [8] [9]. This upfield position is typical for carbons bearing halogen substituents due to the heavy atom effect and specific electronic interactions [8] [9].

The methyl carbon appears at 20.1 parts per million, which is within the expected range for aromatic methyl groups [8] [9]. This chemical shift reflects the electron-donating nature of the methyl substituent and its aliphatic character [8] [9].

Infrared Vibrational Mode Identification

The infrared spectrum of 4-bromo-2-nitrotoluene exhibits characteristic vibrational modes that provide definitive structural identification [8] [10] [11]. The spectrum displays distinct absorption bands corresponding to functional group vibrations and aromatic system characteristics [8] [10] [11].

Table 4: Infrared Vibrational Mode Assignments

Frequency (cm⁻¹)IntensityAssignment
3019mediumC-H aromatic stretch
1526strongNO₂ asymmetric stretch
1350strongNO₂ symmetric stretch
1215mediumC-NO₂ stretch
800-850mediumC-H out-of-plane bend
745-770strongC-Br stretch

The aromatic carbon-hydrogen stretching vibration appears at 3019 wavenumbers with medium intensity [8] [10] [11]. This frequency is characteristic of aromatic carbon-hydrogen bonds and confirms the presence of the substituted benzene ring system [8] [10] [11].

The nitro group exhibits two characteristic strong absorption bands at 1526 and 1350 wavenumbers, corresponding to the asymmetric and symmetric stretching modes, respectively [8] [10] [11]. These frequencies are diagnostic for aromatic nitro compounds and indicate the presence of the nitro substituent directly attached to the benzene ring [8] [10] [11].

The carbon-nitro stretching vibration occurs at 1215 wavenumbers with medium intensity [8] [10] [11]. This band provides additional confirmation of the nitro group attachment and reflects the specific bonding environment within the molecular structure [8] [10] [11].

Aromatic carbon-hydrogen out-of-plane bending vibrations appear in the region between 800-850 wavenumbers with medium intensity [8] [10] [11]. These vibrations are characteristic of the substitution pattern on the benzene ring and provide information about the aromatic hydrogen environments [8] [10] [11].

The carbon-bromine stretching vibration generates a strong absorption band between 745-770 wavenumbers [8] [10] [11]. This frequency range is typical for aromatic carbon-bromine bonds and confirms the presence of the bromine substituent [8] [10] [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-bromo-2-nitrotoluene under electron ionization conditions at 75 electron volts provides detailed fragmentation information [7] [12] [13]. The molecular ion peak appears at mass-to-charge ratio 215-216, corresponding to the molecular weight of the compound [7] [12] [13].

Table 5: Mass Spectrometric Fragmentation Patterns (EI, 75 eV)

m/z ValueRelative Intensity (%)Fragment Assignment
216 (M⁺)LowMolecular ion (¹²C₇H₆⁷⁹BrNO₂)
215 (M⁺)Molecular ion peakMolecular ion isotope
186 (M-30)MediumLoss of NO (M-30)
170 (M-46)MediumLoss of NO₂ (M-46)
137Base peakC₇H₆Br⁺ (loss of NO₂)
91MediumTropylium ion (C₇H₇⁺)
77MediumPhenyl cation (C₆H₅⁺)

The molecular ion peak exhibits low intensity, which is characteristic of nitro-substituted aromatic compounds due to their tendency toward rapid fragmentation [12] [13]. The isotope pattern reflects the presence of bromine, with the molecular ion appearing at both mass-to-charge ratios 215 and 216 due to the natural isotopic distribution of bromine-79 and bromine-81 [12] [13].

Fragmentation proceeds through characteristic pathways typical of aromatic nitro compounds [12] [13]. The loss of nitric oxide (30 mass units) generates an ion at mass-to-charge ratio 186, while the loss of nitrogen dioxide (46 mass units) produces a fragment at mass-to-charge ratio 170 [12] [13]. These fragmentations represent common decomposition pathways for aromatic nitro compounds under electron ionization conditions [12] [13].

The base peak appears at mass-to-charge ratio 137, corresponding to the brominated aromatic ion formed by loss of the nitro group [12] [13]. This fragment represents the most stable ion under the ionization conditions and reflects the stabilizing influence of the aromatic system [12] [13].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

60956-26-5

Dates

Last modified: 08-15-2023

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